Amaranthin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

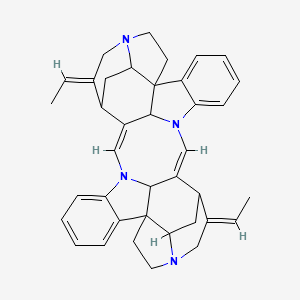

Amaranthin is a homodimeric lectin first discovered in the seeds of Amaranthus caudatus. It serves as a model for the family of this compound-like lectins, which are proteins that can recognize and bind reversibly with specific mono- or oligosaccharides . These lectins have been purified and characterized from plant species belonging to the Amaranthaceae family. This compound domains are widely distributed in plants and are involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amaranthin can be extracted from the seeds of Amaranthus caudatus using various extraction methods. One common method involves the use of sodium alginate-coated hollow glass microspheres modified with 3-aminopropyltrimethoxysilane for the separation and enrichment of this compound . This method allows for the efficient extraction of this compound from complex samples.

Industrial Production Methods: In industrial settings, this compound is often extracted using water-based methods compliant with U.S. Food and Drug Administration guidelines. These methods involve the use of leafy vegetables from the Amaranthus species, which are known for their extensive pigmentation patterns . The extracted this compound can then be purified and used for various applications.

Chemical Reactions Analysis

Types of Reactions: Amaranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxidized derivatives such as argentianin and celosianin .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ascorbic acid, which is used to prepare crude pigment extracts from plant sources . Other reagents include carbon dots, which are used in fluorescence nanosensors for the selective and sensitive detection of this compound .

Major Products Formed: The major products formed from the reactions involving this compound include various oxidized derivatives and pigment extracts. These products have significant applications in food and beverage industries as natural colorants .

Scientific Research Applications

Amaranthin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying lectin-carbohydrate interactions.

Biology: this compound-like proteins play a role in the stress response of plants.

Medicine: this compound has potential therapeutic applications due to its antioxidant and antihypertensive properties.

Mechanism of Action

Amaranthin exerts its effects through its ability to bind specifically to carbohydrates. This binding is facilitated by its lectin domains, which recognize and interact with specific sugar molecules . In the context of its antihypertensive properties, this compound inhibits enzymes in the Renin-Angiotensin-Aldosterone system, thereby modulating blood pressure .

Comparison with Similar Compounds

- Betacyanin

- Betaxanthin

- Argentianin

- Celosianin

Amaranthin stands out due to its specific carbohydrate-binding properties and its role in plant stress responses, making it a valuable compound for various scientific and industrial applications.

Properties

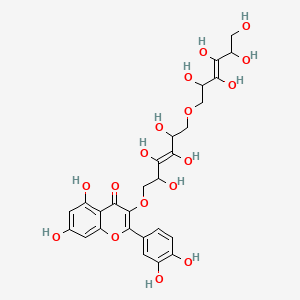

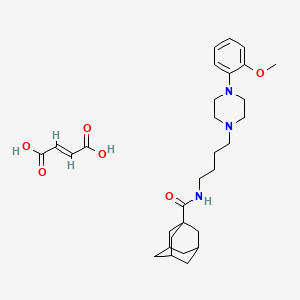

Molecular Formula |

C30H34N2O19 |

|---|---|

Molecular Weight |

726.6 g/mol |

IUPAC Name |

(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |

InChI Key |

ATSKDYKYMQVTGH-POBNKHOBSA-N |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Synonyms |

amaranthin betacyanin amaranthin pigment |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)